3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile
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Overview
Description
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C11H10FNO This compound is characterized by the presence of a fluorophenyl group, a methyloxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-fluorobenzyl bromide with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carboxylic acid
- 3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-amine
Uniqueness
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorophenyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3 |
InChI Key |
DOXNMTFVRLVUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2=CC=CC=C2F |
Origin of Product |
United States |
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